6-Deoxyoxaunomycin

Description

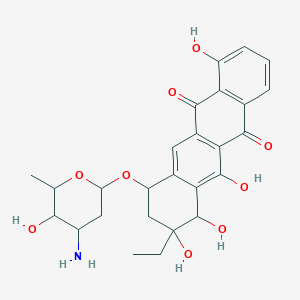

6-Deoxyoxaunomycin is a member of the anthracycline class of antibiotics, renowned for their antitumor properties. . Structurally, it is characterized by the molecular formula C₂₆H₂₉NO₉ and a molecular weight of 499.516 g/mol. Key physical properties include a melting point of 144–147°C and a specific optical rotation of [α] +137° (c, 0.02 in CHCl₃) . The compound exists as a yellow crystalline powder and exhibits potent cytotoxicity against murine tumor cell lines such as KB, P388, and L1210 .

The biosynthesis of 6-Deoxyoxaunomycin involves enzymatic deoxygenation at the C-6 position, distinguishing it from parent compounds like oxaunomycin. This structural modification enhances its metabolic stability and alters its interaction with cellular targets, such as DNA intercalation and topoisomerase II inhibition .

Properties

CAS No. |

145165-11-3 |

|---|---|

Molecular Formula |

C10H12N5Na2O6P |

Molecular Weight |

499.5 g/mol |

IUPAC Name |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C26H29NO9/c1-3-26(34)9-16(36-17-8-14(27)21(29)10(2)35-17)12-7-13-19(24(32)20(12)25(26)33)22(30)11-5-4-6-15(28)18(11)23(13)31/h4-7,10,14,16-17,21,25,28-29,32-34H,3,8-9,27H2,1-2H3 |

InChI Key |

RPVGYGYVQLRIFA-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5CC(C(C(O5)C)O)N)O |

Canonical SMILES |

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5CC(C(C(O5)C)O)N)O |

Synonyms |

6-deoxy-D788-7 6-deoxyoxaunomycin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Related Anthracyclines

Structural and Functional Comparisons

The biological activity of anthracyclines is highly dependent on substituents at key positions (e.g., C-6, C-10, and C-11). Below is a comparative analysis of 6-Deoxyoxaunomycin with structurally related analogs:

Key Findings:

Deoxygenation at C-6: The absence of a hydroxyl group at C-6 in 6-Deoxyoxaunomycin confers superior activity compared to hydroxylated analogs like 1-Hydroxy-oxaunomycin. This modification reduces metabolic degradation, enhancing bioavailability .

Epimerization Effects: 10-epi-Oxaunomycin, with inverted stereochemistry at C-10, shows reduced potency compared to 6-Deoxyoxaunomycin, highlighting the importance of stereochemical integrity in anthracycline-DNA interactions .

Anhydromaggiemycin Superiority: Despite a simpler structure (C-9 keto group), anhydromaggiemycin outperforms 6-Deoxyoxaunomycin in cytotoxicity assays, suggesting that keto functionalities enhance DNA-binding affinity .

Mechanistic Insights

- DNA Intercalation: 6-Deoxyoxaunomycin’s planar anthraquinone moiety facilitates intercalation into DNA base pairs, disrupting replication. The C-6 deoxygenation minimizes steric hindrance, improving binding kinetics .

- Topoisomerase II Inhibition: Unlike daunorubicin, 6-Deoxyoxaunomycin exhibits reduced cardiotoxicity due to diminished iron-mediated free radical generation, a common side effect of anthracyclines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.